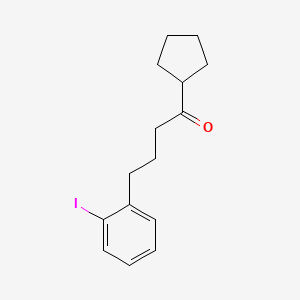
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is an organic compound with the molecular formula C15H19IO It is a derivative of butanone, featuring a cyclopentyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-iodobenzene as the primary starting materials.
Grignard Reaction: Cyclopentanone is reacted with a Grignard reagent derived from 2-iodobenzene. This reaction forms an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-phenylbutan-1-one: Lacks the iodine atom, which may result in different reactivity and applications.
1-Cyclopentyl-4-(4-iodophenyl)butan-1-one: Similar structure but with the iodine atom in a different position, affecting its chemical properties.
Uniqueness
1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is unique due to the presence of the iodine atom in the 2-position of the phenyl ring
Properties
CAS No. |
872834-99-6 |
|---|---|
Molecular Formula |
C15H19IO |
Molecular Weight |
342.21 g/mol |
IUPAC Name |
1-cyclopentyl-4-(2-iodophenyl)butan-1-one |
InChI |
InChI=1S/C15H19IO/c16-14-10-4-3-6-12(14)9-5-11-15(17)13-7-1-2-8-13/h3-4,6,10,13H,1-2,5,7-9,11H2 |
InChI Key |
XNKKCAGCEYPVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CCCC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















